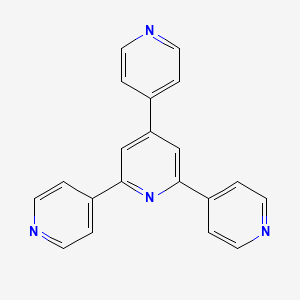

2,4,6-Tris(4-pyridyl)pyridine

Übersicht

Beschreibung

2,4,6-Tris(4-pyridyl)pyridine is a heterocyclic organic compound that features a central pyridine ring substituted at the 2, 4, and 6 positions with pyridyl groups. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, particularly in the field of materials science and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-pyridyl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Tris(4-pyridyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The nitrogen atoms in the pyridine rings can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris(4-pyridyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes.

Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is employed in catalysis, particularly in the photocatalytic reduction of carbon dioxide.

Wirkmechanismus

The mechanism by which 2,4,6-Tris(4-pyridyl)pyridine exerts its effects is primarily through its role as a ligand. It can coordinate with metal ions, facilitating electron transfer and stabilizing reactive intermediates. This coordination ability enhances its effectiveness in catalysis and other applications. The electron-donating nature of the pyridyl groups enables strong binding affinity and promotes various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- 2,4,6-Tris(2-pyridyl)pyridine

- 2,4,6-Tris(3-pyridyl)pyridine

- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine

Comparison: 2,4,6-Tris(4-pyridyl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs. This uniqueness allows it to form more stable and selective complexes with metal ions, enhancing its utility in various applications .

Biologische Aktivität

2,4,6-Tris(4-pyridyl)pyridine (TPY) is an organic compound characterized by its unique structure comprising three pyridyl groups attached to a central pyridine ring. Its molecular formula is and it has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Antitumor Activity

Recent studies have highlighted the potential of TPY as an antitumor agent. A notable investigation involved the synthesis of metal-organic frameworks (MOFs) using TPY as a ligand. These frameworks exhibited significant cytotoxic effects against various cancer cell lines, suggesting that TPY could enhance the efficacy of metal-based therapeutics. For instance, TPY complexes demonstrated enhanced activity against human cancer cell lines compared to free metal ions alone .

The biological activity of TPY is largely attributed to its ability to coordinate with metal ions, which can influence cellular processes. The coordination enhances the stability and bioavailability of the metal ions, potentially leading to increased reactive oxygen species (ROS) generation within cancer cells. This mechanism contributes to the observed cytotoxicity against tumor cells .

Topoisomerase Inhibition

Another significant aspect of TPY's biological activity is its interaction with topoisomerases, enzymes crucial for DNA replication and transcription. Studies have shown that TPY derivatives can inhibit topoisomerase I and II activities, which are vital targets in cancer therapy. The inhibition results in DNA damage and subsequent apoptosis in cancer cells .

Antimicrobial Properties

TPY has also been evaluated for its antimicrobial properties. Research indicates that TPY complexes exhibit antibacterial activity against various strains of bacteria, including multidrug-resistant strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes, highlighting TPY's potential as a novel antimicrobial agent .

Case Study 1: Synthesis and Characterization of TPY Complexes

In a study focusing on the synthesis of TPY-based metal complexes, researchers prepared several coordination compounds with transition metals such as cobalt and nickel. These complexes were characterized using X-ray diffraction and spectroscopic techniques. The results indicated that the coordination environment significantly influences the biological activity of these complexes, enhancing their antitumor properties compared to non-coordinated forms .

Case Study 2: Evaluation of Antitumor Activity

A comprehensive evaluation of the antitumor activity of TPY complexes was conducted using various human cancer cell lines. The study demonstrated that TPY complexes exhibited IC50 values lower than those of conventional chemotherapeutics, indicating superior efficacy. Furthermore, mechanistic studies revealed that these complexes induce apoptosis via ROS-mediated pathways .

Table 1: Summary of Biological Activities

Table 2: IC50 Values of TPY Complexes Against Cancer Cell Lines

Eigenschaften

IUPAC Name |

2,4,6-tripyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKQKXWMOIVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113919-79-2 | |

| Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.